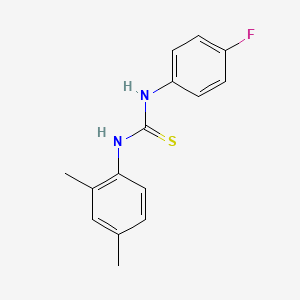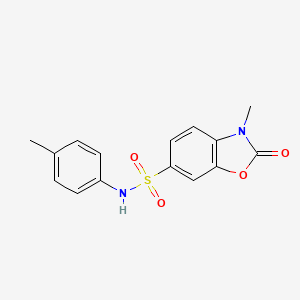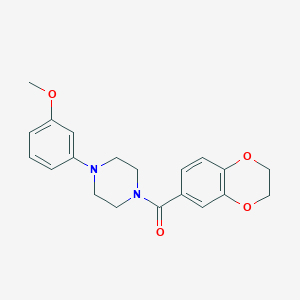
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as EPMS, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a glycine transporter 1 (GlyT1) inhibitor, which means that it has the ability to block the uptake of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological and pathological processes, including schizophrenia, depression, and chronic pain. Therefore, EPMS has been studied extensively for its potential therapeutic benefits in these conditions.
作用機序
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it blocks the uptake of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological and pathological processes, including schizophrenia, depression, and chronic pain. By inhibiting the uptake of glycine, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide increases the levels of glycine in the brain, which can have various effects on neuronal signaling and synaptic plasticity. The exact mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and the regulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects that are related to its GlyT1 inhibitory activity. By blocking the uptake of glycine, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide increases the levels of glycine in the brain, which can have various effects on neuronal signaling and synaptic plasticity. For example, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance NMDA receptor function, which can improve cognitive function and memory. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensitivity and improve mood in animal models of depression and chronic pain.
実験室実験の利点と制限
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the primary advantages of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is its specificity for GlyT1 inhibition, which allows for the selective modulation of glycine signaling pathways. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide also has some limitations, such as its relatively low potency and selectivity compared to other GlyT1 inhibitors. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which can limit its duration of action in vivo.
将来の方向性
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide. One of the primary directions is the development of more potent and selective GlyT1 inhibitors that can be used for therapeutic purposes. In addition, further studies are needed to elucidate the exact mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and its effects on neuronal signaling and synaptic plasticity. Furthermore, studies are needed to investigate the potential therapeutic applications of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in various neurological conditions, including schizophrenia, depression, and chronic pain. Finally, studies are needed to optimize the pharmacokinetic properties of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and to develop new formulations that can improve its bioavailability and duration of action.
合成法
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with methyl chloroformate in the presence of triethylamine to form the intermediate compound, N-methyl-N-(2-ethoxyphenyl)formamide. The second step involves the reaction of this intermediate with phenylsulfonyl chloride in the presence of potassium carbonate to form the final product, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide. The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is in the field of neuroscience, where it has been used to study the role of glycine in various neurological conditions. For example, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of GlyT1 inhibition on schizophrenia, depression, and chronic pain. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential applications in the field of drug discovery, where it has been used to identify new compounds that can modulate glycine signaling pathways.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-16-12-8-7-11-15(16)19(13-17(20)18-2)24(21,22)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCAHRDNDBYUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)

![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)


![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5681437.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)